5-Bromo-L-tryptophan
Overview
Description
5-Bromo-L-tryptophan: is a brominated derivative of the amino acid tryptophan It is characterized by the substitution of a bromine atom at the 5th position of the indole ring of tryptophan
Mechanism of Action
5-Bromo-L-tryptophan, also known as L-tryptophan, 5-bromo- or (S)-2-Amino-3-(5-bromo-1H-indol-3-yl)propanoic acid, is a brominated derivative of the essential amino acid tryptophan. This compound plays a significant role in various biological processes and has been found in organisms like Semenospongia sp .
Target of Action
The primary target of this compound is the enzyme AetF, a single-component flavin-dependent halogenase . AetF exhibits broad substrate promiscuity and catalyzes the two-step bromination of L-tryptophan (L-Trp) to produce 5-bromotryptophan (5-Br-Trp) and 5,7-dibromo-L-tryptophan (5,7-di-Br-Trp) .
Mode of Action
This compound interacts with its target, AetF, by binding to the enzyme’s active site. The crystal structure of AetF in complex with FAD and this compound reveals that the substrate flexibility and dibromination capability of AetF could be attributed to its spacious substrate-binding pocket . Highly-regulated interaction networks between the substrate-recognizing residues and 5-Br-Trp are crucial for the dibromination activity of AetF .
Biochemical Pathways
This compound is involved in the tryptophan metabolic pathway . In this pathway, L-tryptophan is catabolized into various bioactive molecules, including this compound . The conversion of L-tryptophan to this compound is catalyzed by the enzyme AetF .
Pharmacokinetics
It’s known that the compound is produced by post-translational modifications in certain marine organisms .
Result of Action
The result of this compound’s action is the production of brominated tryptophan derivatives, such as 5,7-dibromo-L-tryptophan . These compounds exhibit various biological activities and are involved in more complex structures .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the production of this compound is observed in marine organisms like sponges and lower marine invertebrates . The specific environmental conditions of these habitats may influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
5-Bromo-L-tryptophan is involved in various biochemical reactions. It can be part of peptides, cyclic peptides, indole alkaloids, ergot alkaloids, and macrocycles .
Cellular Effects
These effects suggest that this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Metabolic Pathways
This compound is involved in the metabolic pathways of certain marine organisms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-L-tryptophan typically involves the bromination of L-tryptophan. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions to ensure selective bromination at the 5th position of the indole ring.
Industrial Production Methods: Industrial production of this compound can be achieved through biotechnological processes. For instance, recombinant strains of Corynebacterium glutamicum expressing specific halogenase enzymes can be used to produce this compound via fermentation. This method is considered environmentally friendly and efficient .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-L-tryptophan can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The indole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents such as sodium borohydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield 5-azido-L-tryptophan, while oxidation with potassium permanganate can produce 5-bromoindole-3-carboxylic acid .
Scientific Research Applications
Chemistry: 5-Bromo-L-tryptophan is used as a building block in the synthesis of various complex organic molecules. Its unique brominated structure allows for selective functionalization, making it valuable in organic synthesis.
Biology: In biological research, this compound is used to study protein structure and function. It can be incorporated into proteins to investigate the effects of bromination on protein activity and stability.
Medicine: The compound has potential therapeutic applications. For instance, it has been studied for its ability to inhibit the polymerization of sickle cell hemoglobin, making it a candidate for treating sickle cell anemia .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its unique properties make it a valuable intermediate in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
- 5-Fluoro-L-tryptophan
- 5-Methyl-L-tryptophan
- 5-Hydroxy-L-tryptophan
Comparison: 5-Bromo-L-tryptophan is unique due to the presence of the bromine atom, which imparts distinct chemical and biological properties. Compared to 5-Fluoro-L-tryptophan, the bromine atom is larger and more polarizable, leading to different reactivity and interactions with biological targets. Similarly, 5-Methyl-L-tryptophan and 5-Hydroxy-L-tryptophan have different substituents that affect their chemical behavior and applications .
Properties
IUPAC Name |
(2S)-2-amino-3-(5-bromo-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-10-8(4-7)6(5-14-10)3-9(13)11(15)16/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDNJQUJBMDHJW-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)C(=CN2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201315301 | |
Record name | 5-Bromo-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25197-99-3 | |
Record name | 5-Bromo-L-tryptophan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25197-99-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-L-tryptophan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201315301 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Bromotryptophan | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0240660 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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